molecular formula C7H15N B14700646 (2R,5S)-1,2,5-Trimethylpyrrolidine CAS No. 18887-24-6

(2R,5S)-1,2,5-Trimethylpyrrolidine

Cat. No.: B14700646
CAS No.: 18887-24-6
M. Wt: 113.20 g/mol
InChI Key: OAVDTRCBGZNDIN-KNVOCYPGSA-N
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Description

(2R,5S)-1,2,5-Trimethylpyrrolidine is a chiral pyrrolidine derivative characterized by three methyl groups at the 1-, 2-, and 5-positions of the pyrrolidine ring. Its stereochemistry (2R,5S) confers distinct spatial arrangements that influence its chemical reactivity, biological interactions, and applications in fields such as asymmetric synthesis and drug discovery. The compound’s rigid bicyclic structure and stereochemical precision make it valuable for designing chiral catalysts or bioactive molecules .

Properties

CAS No.

18887-24-6

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2S,5R)-1,2,5-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-6-4-5-7(2)8(6)3/h6-7H,4-5H2,1-3H3/t6-,7+

InChI Key

OAVDTRCBGZNDIN-KNVOCYPGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1C)C

Canonical SMILES

CC1CCC(N1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-1,2,5-Trimethylpyrrolidine can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions. For example, the reaction of (S)-proline with pivalaldehyde in the presence of trifluoroacetic acid can yield (2R,5S)-2-tert-butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one, which can then be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-1,2,5-Trimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated compounds.

Scientific Research Applications

(2R,5S)-1,2,5-Trimethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-1,2,5-Trimethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Positional Isomers and Methyl Group Variations

The position and number of methyl groups on the pyrrolidine ring significantly alter physical, chemical, and biological properties:

Compound Methyl Substitution Stereochemistry Key Properties/Applications References
(2R,5S)-1,2,5-Trimethylpyrrolidine 1, 2, 5 2R,5S Chiral catalyst; rigid structure for enantioselective synthesis
2,2,4-Trimethylpyrrolidine hydrochloride 2, 2, 4 (S)-configuration Chiral auxiliary in asymmetric synthesis; enhanced stereocontrol
cis-2,5-Dimethyl-pyrrolidine hydrochloride 2, 5 cis configuration Intermediate in drug synthesis; moderate biological activity
  • Impact of Methyl Position : The 1,2,5-trimethyl substitution in the target compound provides greater steric hindrance and rigidity compared to 2,2,4-trimethyl derivatives, which may enhance enantioselectivity in catalytic applications .
  • Biological Relevance : Dimethyl analogs (e.g., cis-2,5-dimethylpyrrolidine) exhibit reduced bioactivity compared to trimethylated derivatives, highlighting the role of additional methyl groups in modulating interactions with biological targets .
2.2 Substituent Variations: Carboxylic Acids and Phenyl Groups

Substituents such as carboxylic acids or aromatic rings introduce polarity or π-π interactions, altering solubility and target affinity:

Compound Key Substituents Applications References
1,2,5-Trimethylpyrrolidine-2,5-dicarboxylic acid 2,5-dicarboxylic acid groups Enzyme inhibition; metal chelation
Rel-(2R,5S)-2,5-Diphenylpyrrolidine Phenyl groups at 2,5 positions Materials science (e.g., rigid polymers)
  • Aromatic vs. Aliphatic Substituents : Diphenylpyrrolidines (e.g., Rel-(2R,5S)-2,5-Diphenylpyrrolidine) exhibit higher rigidity and π-stacking capacity, making them suitable for materials science, whereas trimethylpyrrolidines are more lipophilic and suited for membrane-penetrating drug candidates .
2.3 Stereochemical Comparisons

Stereochemistry critically influences reactivity and bioactivity:

Compound Stereochemistry Unique Features References
This compound 2R,5S Optimal spatial arrangement for chiral induction
(2S,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid 2S,5S Enhanced binding to proteases via carboxylate and phenyl groups
(R)-2,2,4-Trimethylpyrrolidine R-configuration Differing biological activity compared to (S)-enantiomer
  • Enantiomeric Differences : The (S)-enantiomer of 2,2,4-trimethylpyrrolidine hydrochloride shows higher receptor affinity in neurological studies compared to its (R)-counterpart, underscoring the importance of stereochemistry in drug design .

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